

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AT-127

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Compound of Interest

Compound Name: AT-127

Cat. No.: B11931660

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Introduction

AT-127 is a novel, non-peptide agonist of the nociceptin opioid peptide (NOP) receptor, also known as the orphanin FQ receptor (ORL-1). As a member of this class of compounds, **AT-127** holds therapeutic potential for a variety of conditions, including hypertension and volume overload states. This technical guide provides a comprehensive overview of the currently available preclinical data on the pharmacokinetics and pharmacodynamics of **AT-127**. The information is primarily based on in vivo studies in rodent models, which form the foundation of our understanding of this compound's biological activity.

Pharmacodynamics

The pharmacodynamic effects of **AT-127** have been primarily investigated in conscious Sprague-Dawley rats. The available data focuses on its cardiovascular and renal effects following intravenous administration.

Cardiovascular Effects

Intravenous bolus injection of **AT-127** has been shown to produce significant dose-dependent decreases in both mean arterial pressure (MAP) and heart rate (HR) in conscious rats.^{[1][2]} This suggests a potential role for **AT-127** as an antihypertensive agent.

Renal Effects

In addition to its cardiovascular effects, **AT-127** induces a sodium-sparing diuresis.^{[1][2]} This aquaretic effect, characterized by increased urine output without a proportional increase in sodium excretion, points to its potential utility in conditions of fluid retention.

Central Nervous System Effects

At the doses tested, **AT-127** has been observed to induce sedation and hyperphagia (increased food intake) in rats.^{[1][2]} These central nervous system effects are important considerations for the therapeutic window and potential side-effect profile of the compound.

Table 1: Summary of a Pharmacodynamic Study of Intravenous **AT-127** in Conscious Sprague-Dawley Rats

Parameter	Vehicle Control	AT-127 (100 nmol/kg)
Change in Mean Arterial Pressure (mmHg)	No significant change	Significant decrease
Change in Heart Rate (beats/min)	No significant change	Significant decrease
Change in Urine Flow Rate (μl/min)	No significant change	Significant increase
Sedation	Absent	Present
Hyperphagia	Absent	Present

Note: This table summarizes qualitative findings from published preclinical studies. Specific quantitative values for the magnitude of change were not consistently reported in a format suitable for direct comparison.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for **AT-127**, including parameters such as maximum plasma concentration (C_{max}), time to maximum concentration (T_{max}), area under the curve (AUC), elimination half-life (t_{1/2}), clearance (CL), and volume of distribution (V_d), are not

currently available in the public domain. Preclinical studies to date have focused on the pharmacodynamic outcomes following intravenous administration, and information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of **AT-127** has not been published.

Experimental Protocols

The following provides a generalized description of the experimental methodology employed in the preclinical evaluation of **AT-127**'s cardiovascular and renal effects, based on available literature.

Animal Model

- Species: Male Sprague-Dawley rats.
- Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

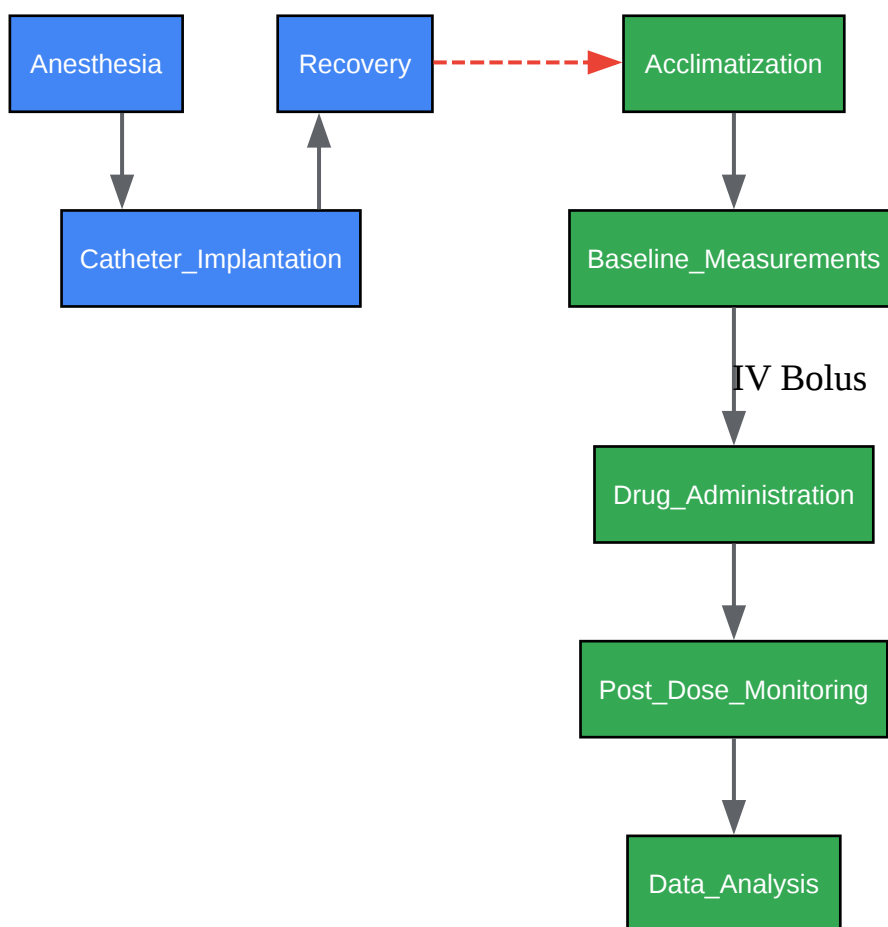
Surgical Preparation (for conscious animal studies)

- Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
- Catheter Implantation: Sterile catheters are implanted into a femoral artery for the measurement of arterial pressure and into a femoral vein for intravenous drug administration.
- Recovery: Animals are allowed a sufficient recovery period (typically several days) to ensure they have returned to their pre-surgical weight and condition before experimental procedures commence.

Experimental Procedure for Intravenous Bolus Administration

- Acclimatization: On the day of the experiment, rats are placed in individual metabolic cages and allowed to acclimate for a designated period.
- Baseline Measurements: Baseline cardiovascular parameters (MAP and HR) and urine output are recorded for a defined period before drug administration.

- **Drug Administration:** A bolus injection of **AT-127** or vehicle control is administered via the venous catheter.
- **Post-Dose Monitoring:** MAP, HR, and urine output are continuously monitored and recorded for a specified duration following administration.
- **Behavioral Observation:** Animals are observed for any behavioral changes, such as sedation or changes in food intake.



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Experimental Workflow for In Vivo Rat Studies.

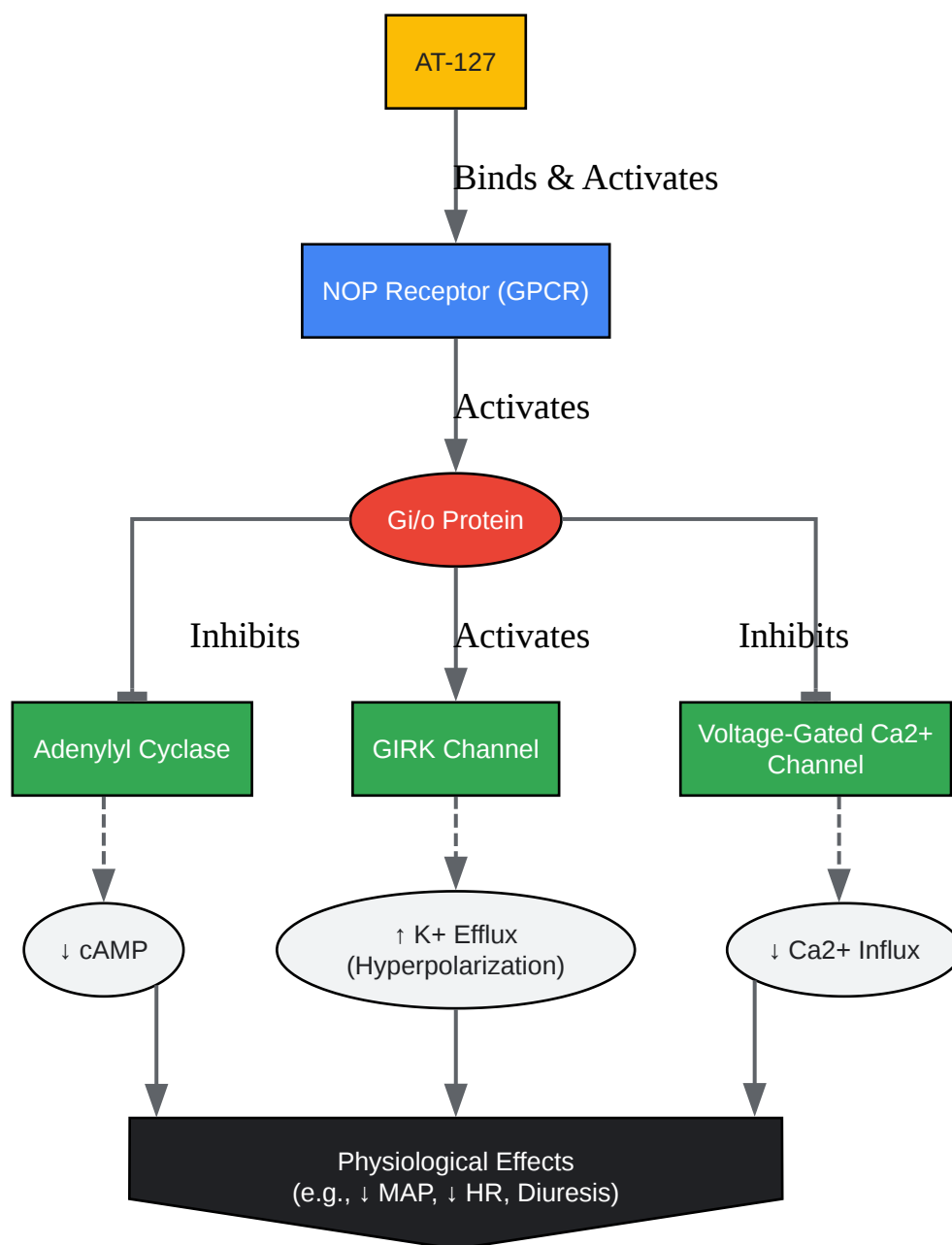
Signaling Pathways

AT-127 exerts its effects through the activation of the NOP receptor, a G protein-coupled receptor (GPCR). While the specific downstream signaling cascade activated by **AT-127** has

not been detailed, the general signaling pathway for NOP receptor agonists is understood to involve the following key steps:

- **Ligand Binding:** **AT-127** binds to and activates the NOP receptor.
- **G Protein Coupling:** The activated receptor couples to inhibitory G proteins (Gi/o).
- **Second Messenger Modulation:** This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
- **Ion Channel Regulation:** Activation of the NOP receptor also leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

These cellular events collectively lead to a reduction in neuronal excitability and neurotransmitter release, which likely underlies the observed physiological effects of **AT-127**.



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General NOP Receptor Signaling Pathway.

Conclusion

AT-127 is a promising non-peptide NOP receptor agonist with demonstrated cardiovascular and renal effects in preclinical models. Its ability to lower blood pressure and induce diuresis suggests potential therapeutic applications. However, a comprehensive understanding of its pharmacokinetic profile and the specific downstream signaling pathways it modulates is

currently lacking in the publicly available scientific literature. Further research is required to fully characterize the ADME properties, establish a clear dose-response relationship for its therapeutic and adverse effects, and elucidate the detailed molecular mechanisms underlying its activity. Such data will be crucial for the continued development and potential clinical translation of **AT-127**.

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